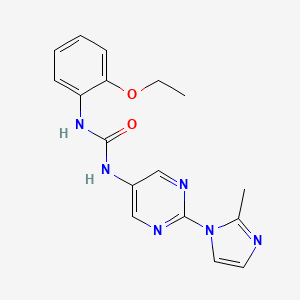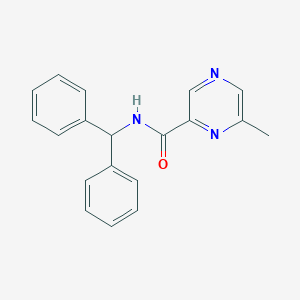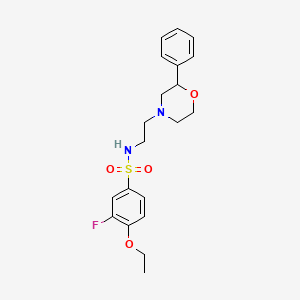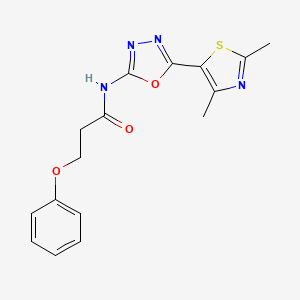
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, also known as MIPEP or N-(1-phenylethyl)-N'-[1-methyl-1H-indol-3-yl]urea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPEP is known to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
Application in Neuropeptide Receptor Research
1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives have been studied for their potential role as neuropeptide Y5 (NPY5) receptor antagonists. This research is significant as it explores the structure-activity relationships of these compounds, which could be vital in developing new drugs targeting the NPY5 receptor, possibly for conditions like obesity and anxiety (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Involvement in Synthesis of Meridianin Analogues
These compounds are also instrumental in the synthesis of polycyclic meridianin analogues. Meridianins are known for their potential anti-cancer and kinase inhibition properties. The process involves a reaction with various (thio)ureas, leading to the formation of pyrimidine-2,4-diones, which represent a new family of meridianin analogues (Časar, Bevk, Svete, & Stanovnik, 2005).
Use in Antidepressant Development
Another significant application is in the development of antidepressants. Certain urea derivatives, including indole-based ones, have been shown to inhibit 5-HT reuptake and possess 5-HT(1B/1D) antagonistic activities, making them potential candidates for treating depression (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Role in Hydrogel Formation
These compounds are involved in the formation of hydrogels. The morphology and rheology of these gels depend on the identity of the anion, highlighting a novel way to tune the physical properties of gels for various applications, such as drug delivery systems (Lloyd & Steed, 2011).
Importance in Anticancer Drug Synthesis
1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is crucial in synthesizing small molecule anticancer drugs. The high yield and rapid synthesis methods developed for these compounds are vital for producing effective anticancer agents (Zhang, Lai, Feng, & Xu, 2019).
Application in Antifilarial Agent Synthesis
These compounds have also been synthesized and evaluated for their antifilarial activity, showing potential as treatments against parasitic diseases like filariasis (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).
Contribution to New Anticancer Agents
A series of diaryl ureas, including 1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. They are seen as potential BRAF inhibitors for future research in cancer treatment (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDSJAQWQBIQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)



![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)
![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)
